![molecular formula C9H10ClNO2 B556555 4-Chloro-D-phenylalanine CAS No. 14091-08-8](/img/structure/B556555.png)
4-Chloro-D-phenylalanine
Overview
Description
4-Chloro-DL-phenylalanine, also known as Fenclonine, PCPA, or CP-10188, is a selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin . It acts pharmacologically to deplete endogenous levels of serotonin . It is also an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .
Synthesis Analysis
4-Chloro-D-phenylalanine is applied in the synthesis and placental binding potencies of photosensitive analogues of luteinizing hormone-releasing hormone (LHRH) with agonistic and antagonistic structures .Molecular Structure Analysis
The empirical formula of this compound is C9H10ClNO2 . The molecular weight is 199.63 .Chemical Reactions Analysis
4-Chloro-DL-phenylalanine (PCPA) depletes the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (TPH) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a linear formula of ClC6H4CH2CH(NH2)CO2H .Mechanism of Action
Target of Action
The primary target of 4-Chloro-D-phenylalanine (also known as D-PCP or D-PCPA) is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
This compound acts as an inhibitor of TPH1 . By inhibiting this enzyme, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels .
Biochemical Pathways
The inhibition of TPH1 by this compound affects the serotonin synthesis pathway . This pathway is responsible for the production of serotonin from the amino acid tryptophan. When TPH1 is inhibited, the conversion of tryptophan to 5-hydroxytryptamine (5-HT, also known as serotonin) is reduced, leading to decreased levels of serotonin .
Result of Action
The primary result of this compound’s action is a reduction in serotonin levels . This can have various effects depending on the context. For example, it has been used to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-D-phenylalanine in lab experiments is that it can be used to study the effects of chiral compounds on protein structure and function. It can also be used to study the effects of amino acid substitutions on protein structure and function. The main limitation of using this compound in lab experiments is that its effects on other biochemical and physiological processes are not well understood.
Future Directions
Future research should focus on understanding the biochemical and physiological effects of 4-Chloro-D-phenylalanine. Studies should also explore the potential applications of this compound in the pharmaceutical industry. Additionally, further research should be conducted to explore the potential use of this compound as a therapeutic agent for various diseases and disorders. Finally, studies should be conducted to explore the potential use of this compound in industrial production processes.
Scientific Research Applications
4-Chloro-D-phenylalanine has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the metabolism of phenylalanine and tyrosine, such as phenylalanine hydroxylase and tyrosine hydroxylase. It has also been used to study the effects of chiral compounds on the structure and function of proteins, as well as to study the effects of amino acid substitutions on protein structure and function.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(4-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWMJHCCYYCSF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14091-08-8 | |
Record name | Fenclonine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-D-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENCLONINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS1JQ7MES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Chloro-D-phenylalanine significant in organic chemistry?
A1: this compound is a significant compound due to its role as a building block in synthesizing peptides with biological activity. For instance, it is a key component of the luteinizing hormone-releasing hormone (LH-RH) antagonist, SB-75 (Cetrorelix) []. This antagonist incorporates this compound into its structure ([Ac-D-Nal(2)1, D-Phe(4 CI)2, D-Pal(3)3, D-Cit6, D-Ala10]LH-RH, where Ac-D-Nal(2) = N-acetyl-3-(2-naphthyl)-D-alanine, D-Phe(4CI) = this compound, D-Pal(3) = 3-(3-pyridyl)-D-alanine, and D-Cit = D-Citrulline).
Q2: How is this compound incorporated into peptide synthesis, and what makes this process noteworthy?
A2: A team of chemists at Indiana University-Purdue University, Indianapolis, developed a groundbreaking method for synthesizing α-amino acids, including this compound, using phase-transfer catalysis []. This method is particularly notable because it operates efficiently at room temperature, utilizes cost-effective reagents, and has shown potential for industrial scale-up, representing a significant advancement in α-amino acid production.
Q3: Beyond its role in peptide synthesis, are there other areas of research where this compound demonstrates potential?
A3: Research suggests that this compound, as a component of the LH-RH antagonist SB-75, exhibits potential in cancer research []. Studies using a mouse model with human epithelial ovarian cancer xenografts demonstrated that SB-75 significantly inhibited tumor growth. This effect is potentially linked to SB-75's ability to suppress the pituitary-gonadal axis and directly influence tumor cells. These findings highlight this compound's potential role in developing new hormonal therapies for treating epithelial ovarian carcinoma.
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